molecular formula C15H22ClN3O4 B2699518 4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid CAS No. 1031899-47-4

4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid

Cat. No.: B2699518
CAS No.: 1031899-47-4
M. Wt: 343.81
InChI Key: NWLYHPYJBMZEKU-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a 5-chloro-2-methoxyanilino group at the 4-position and a 3-(methylamino)propylamino moiety at the 2-position. Its molecular formula is C₁₅H₂₁ClN₃O₄, with an approximate molecular weight of 342.8 g/mol (calculated based on standard atomic weights).

Properties

IUPAC Name

4-(5-chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O4/c1-17-6-3-7-18-12(15(21)22)9-14(20)19-11-8-10(16)4-5-13(11)23-2/h4-5,8,12,17-18H,3,6-7,9H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLYHPYJBMZEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNC(CC(=O)NC1=C(C=CC(=C1)Cl)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid typically involves multiple steps:

    Formation of the Aniline Derivative: The starting material, 5-chloro-2-methoxyaniline, is synthesized through the chlorination of 2-methoxyaniline.

    Amidation Reaction: The aniline derivative undergoes an amidation reaction with 3-(methylamino)propylamine to form the intermediate compound.

    Coupling Reaction: The intermediate is then coupled with a butanoic acid derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound can be studied for its potential interactions with biological macromolecules. It may serve as a probe to understand enzyme mechanisms or as a ligand in receptor studies.

Medicine

In medicine, the compound’s structure suggests potential pharmacological activities. It could be investigated for its effects on specific biological targets, such as enzymes or receptors, and its potential therapeutic applications.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy groups may facilitate binding to specific sites, while the butanoic acid moiety could influence the compound’s overall activity and stability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Aniline Substituents Side Chain Substituents Molecular Weight (g/mol) Key Properties/Findings
Target Compound 5-Cl, 2-OCH₃ 2-[3-(methylamino)propylamino] ~342.8 Hypothesized enhanced receptor binding due to amino side chain; moderate solubility
4-(5-Chloro-2-methoxyanilino)-4-oxobutanoic acid 5-Cl, 2-OCH₃ None 257.67 Simpler structure; likely lower metabolic stability
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-CH₃ None ~209.2 (calc.) High synthetic yield (94.23%); solubility optimized in organic solvents
4-[3-(Aminocarbonyl)-4-chloroanilino]-4-oxobutanoic acid 4-Cl, 3-CONH₂ None 270.67 Increased polarity due to CONH₂; potential for improved aqueous solubility
4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid 2-Cl, 5-NHCOC₃H₇ None 312.75 Lipophilic side chain may enhance membrane permeability but reduce solubility
4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid 3-F, 4-CH₃ None ~255.7 (calc.) Fluorine substitution may improve metabolic stability and bioavailability

Substituent Effects on Physicochemical Properties

  • Chloro and Methoxy Groups: The target compound’s 5-chloro-2-methoxy substitution on the aniline ring is shared with ’s analog.
  • Amino Side Chains: The 3-(methylamino)propylamino side chain distinguishes the target compound from simpler analogs. This moiety introduces hydrogen-bonding capacity, which may enhance target binding affinity but could also increase solubility in polar solvents compared to lipophilic analogs like the butyrylamino derivative in .
  • Double Bonds and Conjugation: The (2Z)-4-oxobut-2-enoic acid analog () contains a conjugated double bond, which improves synthetic yield (94.23%) and may influence π-π stacking interactions in biological systems .

Biological Activity

The compound 4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer therapy. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C15H20ClN3O3
  • Molecular Weight : 331.79 g/mol

The biological activity of this compound primarily revolves around its interaction with cellular pathways involved in cancer cell proliferation and apoptosis. The following mechanisms have been identified:

  • Inhibition of Cell Proliferation : Research indicates that the compound can significantly inhibit the proliferation of various cancer cell lines, including colorectal cancer cells (HCT116 and Caco-2) with IC50 values around 0.35 μM and 0.54 μM respectively .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth .
  • Cell Cycle Arrest : It has been observed that treatment with this compound results in G2/M phase cell cycle arrest, thereby preventing cancer cells from dividing and proliferating .

Biological Activity Data

The following table summarizes the cytotoxicity of the compound against various cell lines:

Cell LineIC50 (μM)
HCT1160.35 ± 0.04
Caco-20.54 ± 0.04
AGS26.9 ± 0.00
PANC-1>50
SMMC-772122.92 ± 2.16
HIEC>50

Study on Colorectal Cancer Cells

A significant study focused on the effects of this compound on colorectal cancer cell lines demonstrated that it not only inhibited cell growth but also affected cell migration capabilities, suggesting a potential role in preventing metastasis . The study utilized various assays to confirm these findings:

  • Colony Formation Assay : Showed reduced colony formation in treated cells.
  • Transwell Migration Assay : Indicated a significant decrease in migratory capacity post-treatment.

Mechanistic Insights

Further mechanistic studies revealed that the compound increases reactive oxygen species (ROS) production, which is often associated with inducing oxidative stress in cancer cells, leading to apoptosis . Western blot analyses confirmed the activation of apoptotic markers following treatment.

Q & A

Q. Optimization Strategies :

  • Temperature control : Lower temperatures (0–10°C) during amine substitution reduce side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst screening : Test alternatives like HATU for coupling efficiency .

Which analytical techniques are most effective for characterizing this compound, and how should spectral data contradictions be resolved?

Q. Basic Characterization Methods :

  • HPLC : Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm .
  • NMR : Confirm structure via ¹H/¹³C NMR, focusing on key signals:
    • δ 7.8–8.2 ppm (aromatic protons from 5-chloro-2-methoxyaniline) .
    • δ 3.2–3.5 ppm (methylamino propylamino protons) .

Q. Advanced Resolution of Contradictions :

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex regions (e.g., amine protons) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and rule out impurities .

How can researchers design experiments to investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Q. Advanced Experimental Design :

  • Target selection : Prioritize enzymes with conserved binding pockets (e.g., kinases, proteases) based on structural similarity to known inhibitors .
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time using immobilized targets .
  • Molecular docking : Pre-screen with software like AutoDock Vina to identify plausible binding modes .
  • Functional assays : Pair SPR with enzymatic activity assays (e.g., fluorescence-based protease assays) to correlate binding with inhibition .

What methodologies are recommended for resolving discrepancies in reported biological activity data across studies?

Q. Advanced Data Contradiction Analysis :

  • Dose-response curves : Replicate assays under standardized conditions (e.g., fixed cell lines, buffer pH) to isolate variability .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
  • Orthogonal assays : Validate results with complementary techniques (e.g., SPR vs. ITC for binding affinity) .

How can computational methods be applied to predict the compound’s physicochemical properties and toxicity profile?

Q. Advanced Computational Strategies :

  • ADMET prediction : Use tools like SwissADME to estimate logP, solubility, and CYP450 interactions .
  • Toxicity profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., chloro-aniline motifs) .
  • Molecular dynamics (MD) simulations : Simulate binding stability with target proteins over 100 ns to prioritize in vitro testing .

What are the challenges in developing a quantitative analysis protocol for this compound in biological matrices?

Q. Methodological Challenges :

  • Matrix interference : Optimize solid-phase extraction (SPE) to remove proteins/lipids from plasma/serum .
  • Detection limits : Use LC-MS/MS with a triple quadrupole for sensitivity down to 1 ng/mL .
  • Internal standards : Deuterated analogs (e.g., d₃-methylamino propylamino) improve quantification accuracy .

How can researchers investigate the compound’s stability under varying pH and temperature conditions?

Q. Advanced Stability Studies :

  • Forced degradation : Expose to acidic (HCl 0.1N), basic (NaOH 0.1N), and oxidative (H₂O₂ 3%) conditions at 40°C for 24h .
  • HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of the amide bond) .
  • Arrhenius modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.